molecular formula C6H13NO B058104 Diacetonamine CAS No. 625-04-7

Diacetonamine

Cat. No.: B058104
CAS No.: 625-04-7
M. Wt: 115.17 g/mol
InChI Key: CQTRUFMMCCOKTA-UHFFFAOYSA-N
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Description

Diacetonamine is a natural product found in Carteriospongia and Phyllospongia with data available.

Scientific Research Applications

  • Fungicidal Activities : Diacetonamine, isolated from the fermentation broth of Streptomyces qinlingnensis sp.nov, exhibits fungicidal activities against various fungi and bacteria. It has potential as an agro-fungicide or a lead compound in fungicides (Wu Wen-jun, 2008).

  • This compound Oxalate-Copper(II) Complex : A study on the synthesis, structure, and fungicidal activity of this compound oxalate-copper(II) complex revealed its significant fungicidal activity against agricultural pathogens, approximating the toxicity of zineb 800 WP (Wu Wen-jun, 2010).

  • Pyrimidinyl Nitronyl Nitroxides Synthesis : this compound was used in synthesizing pyrimidinyl nitronyl nitroxides, involving a Grignard reaction, a Ritter reaction, and oxidation of intermediate pyrimidine. This study described the properties of these compounds (P. Brough et al., 2003).

  • Determination in Rat Plasma : Research involved developing a reversed-phase high-performance liquid chromatography method for determining glucosamine, diacerein, and methyl sulfonyl methane in rat plasma, using this compound (P. Bhavani et al., 2020).

  • Inducing Sporulation in Bacillus spp. : this compound, identified in soybean curd residue, was found to induce sporulation in Bacillus spp.. This discovery suggests its potential as a chemical tool in fermentation technology (A. Ikeda et al., 2017).

  • Potential Tumor Markers : Diacetylated derivatives of spermine and spermidine, such as N1,N12-diacetylspermine and N1,N8-diacetylspermidine, show promise as novel tumor markers, having increased excretion in various types of cancer (M. Kawakita & K. Hiramatsu, 2006).

Mechanism of Action

Target of Action

Diacetonamine primarily targets Bacillus spp. , a genus of gram-positive, rod-shaped bacteria that are capable of forming a tough, protective endospore . This endospore allows the bacterium to tolerate extreme environmental conditions. This compound acts as a sporulation-inducing factor (SIF) for these bacteria .

Mode of Action

It is known that this compound acts as a sporulation-inducing factor (sif), triggering the formation of endospores in bacillus spp . This process involves a complex series of events, including changes in gene expression, metabolic differentiation, and morphological transformation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the sporulation process of Bacillus spp . Sporulation is a complex process that involves the activation of a series of genes and metabolic pathways, leading to the formation of a highly resistant endospore . This process is often linked to the activation of antibiotic production in some spore-forming Firmicutes bacteria .

Result of Action

The primary result of this compound’s action is the induction of sporulation in Bacillus spp., leading to the formation of endospores . These endospores are highly resistant to environmental stresses, including heat and drought, and can survive even after autoclaving . The induction of sporulation by this compound can also be linked to the activation of antibiotic production in some spore-forming Firmicutes bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the sporulation-inducing activity of this compound has been observed under specific incubation conditions . .

Biochemical Analysis

Biochemical Properties

Diacetonamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been identified as a sporulation-inducing factor (SIF) towards Bacillus spp . This suggests that this compound can interact with specific enzymes and proteins to trigger the sporulation process in these bacteria.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce sporulation in Bacillus spp . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been suggested that this compound can induce disaggregation of amyloid-beta fibrils . This suggests that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given its role in inducing sporulation in Bacillus spp , it is likely that the effects of this compound may change over time, potentially involving the compound’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Given its role in inducing sporulation in Bacillus spp , it is likely that this compound interacts with certain enzymes or cofactors in specific metabolic pathways.

Subcellular Localization

Given its biochemical properties and its role in inducing sporulation in Bacillus spp , it is likely that this compound is localized to specific compartments or organelles within the cell.

Properties

IUPAC Name

4-amino-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)4-6(2,3)7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTRUFMMCCOKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060798
Record name 2-Pentanone, 4-amino-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-04-7
Record name 4-Amino-4-methyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetonamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentanone, 4-amino-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentanone, 4-amino-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-4-methylpentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.888
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Record name DIACETONAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI13YZU3HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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